molecular formula C17H28O B008679 (S)-1-(2,4,6-Triisopropylphenyl)ethanol CAS No. 102225-88-7

(S)-1-(2,4,6-Triisopropylphenyl)ethanol

Cat. No. B008679
M. Wt: 248.4 g/mol
InChI Key: VYKPQIIFUMKNLF-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-1-(2,4,6-Triisopropylphenyl)ethanol involves detailed organic reactions that include esterification and reduction processes. For instance, 2-(4-Chlorophenyl)ethanol was synthesized through esterification and reduction from its corresponding acetic acid, showcasing the methodology applicable to synthesizing related compounds (Yang Lirong, 2007).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical behavior of compounds. X-ray crystallography has been a pivotal tool in this regard. For example, various molecular complexes have been analyzed to determine their crystal structures, providing insights into the arrangement and interactions at the molecular level, which can be related to the study of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (F. Toda et al., 1985).

Chemical Reactions and Properties

The reactivity and interaction of (S)-1-(2,4,6-Triisopropylphenyl)ethanol with other chemical entities can be understood by studying similar compounds. For instance, the synthesis and properties of highly crowded triarylpnictogens have been explored, revealing information on unusual structures and redox properties that could be analogous to the reactivity and chemical behavior of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (S. Sasaki et al., 2002).

Physical Properties Analysis

The physical properties of organic compounds like (S)-1-(2,4,6-Triisopropylphenyl)ethanol are influenced by their molecular structure. Studies on similar compounds, such as the characterization of molecular complexes with alcohols, provide insights into their physical state, stability, and hydrogen bonding capabilities, which are essential for understanding solubility, melting points, and other physical characteristics (F. Toda et al., 1983).

Chemical Properties Analysis

The chemical properties of (S)-1-(2,4,6-Triisopropylphenyl)ethanol can be deduced from studies on similar compounds, focusing on their reactivity, chemical transformations, and interaction with various reagents. Research into the synthesis of chiral alcohols and their derivatives highlights the methodologies and reaction conditions that could be applicable to understanding the chemical behavior and potential applications of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (Tengyun Wei et al., 2019).

Scientific Research Applications

  • Synthesis of Drug Intermediates : This compound can be used for the synthesis of drug intermediates, including antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).

  • Stability and Reactivity : It is noted for its unusual stability and reactivity in scientific research (Wada et al., 1997).

  • Asymmetric Organotin Clusters : The reaction between certain compounds in ethanol leads to the formation of highly asymmetric pentameric organotin clusters (Murugavel & Shanmugan, 2008).

  • Bioprocess Development : A bioprocess was developed for the asymmetric reduction of a specific acetophenone to achieve excellent enantioselectivity and high yield (Chen, Xia, Liu, & Wang, 2019).

  • Effects on Neuronal Membranes : Ethanol has a selective fluidizing effect within the transbilayer domains of neuronal membranes, which could explain some of its general anesthetic actions (Bae et al., 2005).

  • Biocatalyst in Asthma Relief : An isolate of Alternaria alternata serves as an effective biocatalyst for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a key intermediate in a medication for relieving asthma symptoms (Kurbanoğlu et al., 2009).

  • Solubility Enhancement : The presence of ethanol enhances the aqueous solubility of certain compounds in water/alcohol mixtures, which is significant for environmental applications (Li & Andren, 1994).

  • Environmental Pollution Resolution : The kinetics and mechanism of oxidation of a lignin model compound by chlorine dioxide can potentially help resolve environmental pollution problems in pulp bleaching (Nie et al., 2014).

  • Oxidizing Agent for Alcohols : It can be used as an oxidizing agent that converts alcohols into carbonyl compounds under mild conditions (Oba et al., 2008).

  • Ethanol Adducts in Crystallography : The ethanol adduct of certain compounds crystallizes in specific space groups, with a distorted coordination geometry, contributing to crystallography (Ng, Wei, Das, & Mak, 1989).

Safety And Hazards

The safety data sheet for a similar compound, “®-(+)-1-(2,4,6-Triisopropylphenyl)ethanol”, suggests that it should be handled with care. It advises avoiding dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it recommends washing with plenty of water . If swallowed or inhaled, it suggests seeking medical attention .

properties

IUPAC Name

(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPQIIFUMKNLF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447339
Record name (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,4,6-Triisopropylphenyl)ethanol

CAS RN

102225-88-7
Record name (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
P Delair, AM Kanazawa, MBM de Azevedo… - Tetrahedron …, 1996 - Elsevier
Efficient, Large-Scale Preparation of (R)- and (S)-1- (2,4,6- Triisopropylphenyl)ethanol, Versatile Chiral Auxiliary for Cyclope Page 1 Pergamon Tetrahedron: Asymmetry, Vol. 7, No. 9, pp …
Number of citations: 49 www.sciencedirect.com
B Darses, C Philouze, AE Greene… - Journal of Chemical …, 2011 - Springer
X-ray crystallographic data are provided for dichloroenol ethers (S,E)-2-(1-(1,2-dichlorovinyloxy)ethyl)-1,3,5-triisopropylbenzene (2) and (S,E)-2-(1-(1,2-dichloroprop-1-enyloxy)ethyl)-1,3…
Number of citations: 5 link.springer.com
J Ceccon, JF Poisson, AE Greene - Synlett, 2005 - thieme-connect.com
Allylic oxidation of a known lactam, obtained by asymmetric [2+ 2] cycloaddition of dichloroketene to a chiral enol ether, followed by Beckmann ring expansion and dechlorination, …
Number of citations: 16 www.thieme-connect.com
K Ben Ayed, A Beauchard, JF Poisson… - European Journal of …, 2014 - Wiley Online Library
Enantiopure vinyl ethers of Stericol ® underwent diastereoselective thermal 1,3 dipolar cycloadditions with N‐benzyl, N‐benzhydryl, and N‐PMB aspartate ester nitrones. …
V Narkevitch, S Megevand, K Schenk… - The Journal of Organic …, 2001 - ACS Publications
At low temperature 1-alkoxy-1,3-dienes add to sulfur dioxide activated by a Lewis or Brønstedt acid and generate zwitterionic intermediates that can be quenched by enoxysilanes. The …
Number of citations: 45 pubs.acs.org
JP Depres, P Delair, JF Poisson… - Accounts of Chemical …, 2016 - ACS Publications
Conspectus 11-Nor PGE 2 was prepared in our laboratory several years ago and used to obtain the corresponding ring-expanded γ-butyrolactam, γ-butyrolactone, and cyclopentanone …
Number of citations: 34 pubs.acs.org
AE Greene - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
(+)-Taonianone, an unusual diterpene from the brown alga Taonia australasica, has been enantioselectively prepared through [2+2] cycloaddition of chloromethylketene with a chiral …
Number of citations: 30 pubs.rsc.org
BL Stocker, EM Dangerfield… - European Journal of …, 2010 - Wiley Online Library
As noted inhibitors of glycosidases, iminosugars have enormous therapeutic potential in the treatment of a number of diseases such as cancer, diabetes, and lysosomal storage …
A El Nemr, ESH El Ashry - Heterocycles from Carbohydrate Precursors, 2007 - Springer
Anisomycin is a natural product that received much attention due to its interesting biological activity against certain pathogenic protozoa, strains of fungi, and in the treatment of certain …
Number of citations: 6 link.springer.com
S Ajay, AK Shaw - Synthesis, 2018 - thieme-connect.com
Anisomycin shows potent biological activity and it has attracted much attention since its isolation in 1954, with around 13 total syntheses and 20 formal syntheses, and also two reports …
Number of citations: 5 www.thieme-connect.com

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